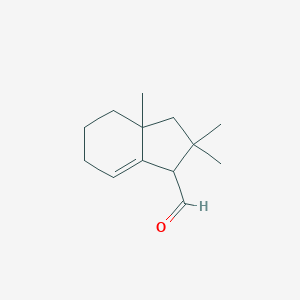
4-(2-Thienyl)benzaldehyde
Übersicht
Beschreibung
4-(2-Thienyl)benzaldehyde is a useful research compound. Its molecular formula is C11H8OS and its molecular weight is 188.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
Benzaldehydes, including thienyl derivatives, are pivotal in synthetic organic chemistry, serving as versatile building blocks. They facilitate the synthesis of labeled compounds, essential for tracing chemical reactions and studying mechanism pathways. For instance, efficient synthesis of 2H & 13C labeled benzaldehydes via regio-selective formylation showcases the utility of benzaldehydes in creating isotopically labeled molecules, enhancing our understanding of complex chemical interactions (Boga, Alhassan, & Hesk, 2014). Such methodologies are fundamental for research in pharmaceuticals, agrochemicals, and natural product synthesis.
Material Science
In material science, benzaldehydes are employed in synthesizing functional materials. Research on aluminum and zinc quinolates with styryl substituents illustrates the potential of benzaldehydes in developing materials with specific optical properties. These compounds exhibit enhanced thermal stability and emit blue-green light, which is red-shifted relative to reference complexes, demonstrating their application in the field of photoluminescence and potentially in OLED technology (Barberis & Mikroyannidis, 2006).
Catalysis
Benzaldehydes play a crucial role in catalysis, particularly in the selective oxidation of alcohols to aldehydes, a reaction of significant industrial importance. The development of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde illustrates the contribution of benzaldehydes to advancements in catalyst design. Enhanced acidity of the catalyst leads to increased conversion rates without affecting selectivity, highlighting the efficiency of such systems in producing key intermediates for the cosmetic, food, and pharmaceutical industries (Sharma, Soni, & Dalai, 2012). Additionally, NiFe2O4 nanoparticles have been used as an efficient and reusable catalyst for this transformation, showcasing the integration of nanotechnology in catalytic processes (Iraqui, Kashyap, & Rashid, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECDQUOWFRTJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353042 | |
| Record name | 4-(2-thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107834-03-7 | |
| Record name | 4-(2-thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(thiophen-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Q1: What is the role of 4-(2-Thienyl)benzaldehyde in the synthesis of pyrazolo[3,4-b]pyridine derivatives?
A1: In the provided research [], this compound acts as a reactant in a condensation reaction with a previously synthesized pyrazolo[3,4-b]pyridine derivative (compound 21 in the paper). This condensation results in the formation of a new pyrazolo[3,4-b]pyridine derivative (compound 23) with an extended structure incorporating the this compound moiety. This highlights the potential of this compound as a building block in synthesizing complex heterocyclic compounds with potential biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)


![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)




